Cas no 54004-38-5 (7-Methylisoquinoline)
7-Methylisoquinoline Properties
Names and Identifiers
-
- 7-Methylisoquinoline
- 7-METHYL-ISOQUINOLINE
- 7-Methylisochinolin
- EINECS 258-913-7
- Isoquinoline,7-methyl
- 7-Methylisoquinoline ,97%
- Isoquinoline, 7-methyl-
- 7-methylisoquinoline ISO 9001:2015 REACH
- 7-Methyl-isoquinoline
- 54004-38-5
- NS00032914
- EN300-86212
- AMY13871
- AKOS006324996
- F81402
- A829901
- FT-0715314
- GYVUMHXXXAATFQ-UHFFFAOYSA-N
- 4P8C8S39D2
- SCHEMBL761399
- 7-Methylisoquinoline #
- DTXSID20202322
- AS-57421
- 7-methyl isoquinoline
- Z1198320696
- +Expand
-
- MFCD11226894
- GYVUMHXXXAATFQ-UHFFFAOYSA-N
- InChI=1S/C10H9N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-7H,1H3
- CC1=CC2=CN=CC=C2C=C1
Computed Properties
- 143.07300
- 0
- 1
- 0
- 143.073
- 11
- 133
- 0
- 0
- 0
- 0
- 0
- 1
- 2.4
- 12.9A^2
Experimental Properties
- 2.54320
- 12.89000
- 1.624
- 245.7°Cat760mmHg
- 99.7°C
- 1.076
7-Methylisoquinoline Security Information
7-Methylisoquinoline Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methylisoquinoline Related Literature
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Jiao Liu,Hao Fang,Rui Cheng,Zhishuo Wang,Yudong Yang,Jingsong You Chem. Commun. 2019 55 7097
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2. The chemistry of fungi. Part LIX. The synthesis of (±)-ascochitineM. N. Galbraith,W. B. Whalley J. Chem. Soc. C 1971 3557
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4. 904. Polyazanaphthalenes. Part IX. The synthesis of some folic acid antagonistsH. N. Rydon,K. Undheim J. Chem. Soc. 1962 4689
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5. 828. The chemistry of fungi. Part XLIII. The synthesis of aposclerotaminic acidA. A. Bell,J. N. Chatterjea,J. S. E. Holker,J. Staunton,W. B. Whalley J. Chem. Soc. 1964 4307
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Yongming Yin,Muhammad Umair Ali,Wenfa Xie,Huai Yang,Hong Meng Mater. Chem. Front. 2019 3 970
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John Theodore Hewitt Annu. Rep. Prog. Chem. 1905 2 129